Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate
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Overview
Description
Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate is an organic compound with the molecular formula C₆H₉FO₃ and a molecular weight of 148.13 g/mol . This compound is characterized by a cyclobutane ring substituted with a fluoro group, a hydroxy group, and a carboxylate ester group. It is a liquid at room temperature and is primarily used in various chemical research applications .
Preparation Methods
The synthesis of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a fluoro-substituted cyclobutane derivative with methanol in the presence of a catalyst to form the desired ester . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and tetrahydrofuran, as well as catalysts and reagents like sodium methoxide, lithium aluminum hydride, and potassium permanganate . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis to release the corresponding acid, which may have its own biological activity .
Comparison with Similar Compounds
Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 3-hydroxycyclobutane-1-carboxylate: Lacks the fluoro group, which may result in different reactivity and biological activity.
Methyl 1-fluoro-2-hydroxycyclobutane-1-carboxylate: The position of the hydroxy group is different, which can affect the compound’s properties and reactivity.
Methyl 1-fluoro-3-hydroxycyclopentane-1-carboxylate: Contains a cyclopentane ring instead of a cyclobutane ring, leading to different steric and electronic effects.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.
Properties
IUPAC Name |
methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c1-10-5(9)6(7)2-4(8)3-6/h4,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDAJADITHKGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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